molecular formula C17H14N2O5S B14369659 4-[(5-Amino-1-hydroxynaphthalene-2-sulfonyl)amino]benzoic acid CAS No. 93834-97-0

4-[(5-Amino-1-hydroxynaphthalene-2-sulfonyl)amino]benzoic acid

Cat. No.: B14369659
CAS No.: 93834-97-0
M. Wt: 358.4 g/mol
InChI Key: ZFELJSWEKHCNJI-UHFFFAOYSA-N
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Description

4-[(5-Amino-1-hydroxynaphthalene-2-sulfonyl)amino]benzoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of both amino and hydroxyl groups attached to a naphthalene ring, which is further connected to a benzoic acid moiety through a sulfonyl linkage. It is used in various scientific and industrial applications due to its reactivity and functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Amino-1-hydroxynaphthalene-2-sulfonyl)amino]benzoic acid typically involves multiple steps, starting from naphthalene derivatives. One common method includes the sulfonation of naphthalene using fuming sulfuric acid to introduce sulfonic acid groups. This is followed by nitration using mixed acids to form nitro derivatives. Subsequent reduction of the nitro groups using iron powder and ammonium hydroxide yields the corresponding amino compounds. Finally, these intermediates are coupled with benzoic acid derivatives under controlled conditions to form the target compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for sulfonation and nitration steps, and large-scale reduction processes. The final coupling reactions are carried out in batch reactors with precise control over temperature and pH to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Amino-1-hydroxynaphthalene-2-sulfonyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(5-Amino-1-hydroxynaphthalene-2-sulfonyl)amino]benzoic acid is utilized in various fields of scientific research:

Mechanism of Action

The mechanism by which 4-[(5-Amino-1-hydroxynaphthalene-2-sulfonyl)amino]benzoic acid exerts its effects involves interactions with various molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes and receptors. The sulfonyl group can participate in electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-Amino-1-hydroxynaphthalene-2-sulfonyl)amino]benzoic acid is unique due to its specific combination of functional groups and the spatial arrangement of these groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

CAS No.

93834-97-0

Molecular Formula

C17H14N2O5S

Molecular Weight

358.4 g/mol

IUPAC Name

4-[(5-amino-1-hydroxynaphthalen-2-yl)sulfonylamino]benzoic acid

InChI

InChI=1S/C17H14N2O5S/c18-14-3-1-2-13-12(14)8-9-15(16(13)20)25(23,24)19-11-6-4-10(5-7-11)17(21)22/h1-9,19-20H,18H2,(H,21,22)

InChI Key

ZFELJSWEKHCNJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2O)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)C(=C1)N

Origin of Product

United States

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